An In-depth Technical Guide on Exciton Binding Energy: Formula and Calculation
An In-depth Technical Guide on Exciton Binding Energy: Formula and Calculation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Excitons
An exciton is a quasiparticle that exists in semiconductors and insulators, formed when an electron is promoted from the valence band to the conduction band, leaving behind a positively charged "hole".[1] The excited electron and the hole are bound together by the electrostatic Coulomb force, forming an electrically neutral entity.[1] This bound electron-hole pair is fundamental to understanding the optical and electronic properties of materials, playing a crucial role in devices such as light-emitting diodes (LEDs), solar cells, and lasers.[2]
The stability of an exciton is quantified by its exciton binding energy (EB) , which is the energy required to dissociate the exciton into a free electron and a free hole.[2] A higher binding energy indicates a more stable exciton.[2] Excitons are broadly classified into two main types, based on the strength of the electron-hole interaction and the spatial extent of their wavefunction.[1]
-
Frenkel Excitons: These are tightly bound excitons with a small radius, typically on the order of a single unit cell. They are common in materials with low dielectric constants, such as organic molecular crystals and alkali halides.[1] Frenkel excitons have large binding energies, often in the range of 0.1 to 1 eV.[1]
-
Wannier-Mott Excitons: These are weakly bound excitons with a large radius that extends over many lattice constants. They are typically found in conventional inorganic semiconductors (e.g., GaAs, Si) where the Coulomb interaction is screened by the high dielectric constant of the material.[1] Their binding energies are much smaller, usually on the order of a few to hundreds of meV.[1]
Theoretical Models and Governing Formulas
The calculation and understanding of exciton binding energy are rooted in quantum mechanical models that describe the electron-hole interaction within a crystalline solid.
The Wannier-Mott Model (3D)
For Wannier-Mott excitons, the electron-hole pair can be modeled as a hydrogen-like system, where the hole acts as the nucleus and the electron orbits it.[1] The periodic potential of the crystal lattice is accounted for by using the effective masses of the electron and hole and by considering the dielectric screening of the medium.[1]
The binding energy (EB) of a Wannier-Mott exciton is given by a formula analogous to the Rydberg formula for the hydrogen atom:[3]
EB = (μ / me * 1 / εr2) * Ry
Where:
-
μ is the reduced effective mass of the exciton, calculated as: μ = (me * mh) / (me + mh)
-
me* is the effective mass of the electron.
-
mh* is the effective mass of the hole.
-
-
me is the rest mass of a free electron.
-
εr is the relative dielectric constant of the material.
-
Ry is the Rydberg constant (approximately 13.6 eV).
The spatial extent of the exciton is described by the exciton Bohr radius (aB) :[3]
aB = (me / μ) * εr * a0
Where a0 is the Bohr radius of the hydrogen atom (~0.053 nm).
The Frenkel Model
Due to their localized nature, Frenkel excitons cannot be accurately described by the simple hydrogenic model.[4] Their binding energy is significantly larger due to the weaker dielectric screening and stronger Coulomb interaction over a short distance.[1] For small organic conjugated molecules, the exciton binding energy can be approximated by a classical electrostatic model:[5]
EB ≈ e2 / (4πε0εrR)
Where:
-
e is the elementary charge.
-
ε0 is the vacuum permittivity.
-
εr is the relative dielectric constant.
-
R is the equivalent radius or average distance between the electron and hole.[2]
Excitons in Quantum Confined Systems
Quantum confinement, which occurs when the physical dimensions of a material are comparable to the exciton Bohr radius, significantly enhances the exciton binding energy.[6] This is due to the increased spatial overlap of the electron and hole wavefunctions and reduced dielectric screening.[6]
-
2D Materials (Quantum Wells): In an ideal two-dimensional system, the exciton binding energy is theoretically four times larger than in its 3D bulk counterpart.[3] This is why excitons in 2D materials like transition metal dichalcogenides (TMDs) are stable even at room temperature.[7]
-
1D and 0D Systems (Quantum Wires and Dots): As dimensionality is further reduced, the confinement effect becomes even stronger, leading to a further increase in exciton binding energy.[2]
Calculation and Experimental Determination
The exciton binding energy is fundamentally the difference between the electronic (or transport) bandgap and the optical bandgap.[8]
EB = Egtransport - Egoptical
-
Egtransport: The energy required to create a free, uncorrelated electron and hole.
-
Egoptical: The energy required to create a bound exciton, typically observed as the first excitonic peak in an absorption spectrum.[8]
Computational Methods
Modern quantum-mechanical calculations are powerful tools for predicting exciton binding energies.[9]
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are widely used methods to calculate the electronic and optical properties of materials.[10][11] The transport gap can be calculated from the ionization potential and electron affinity (ground-state DFT), while the optical gap is determined from the lowest excitation energy (TD-DFT).[12] The difference yields the exciton binding energy.[10]
Experimental Techniques
Several experimental techniques are employed to measure the exciton binding energy, either by determining the electronic and optical gaps separately or by directly probing the excitonic states.[13]
dot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=2, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5, fontcolor="#202124", fontname="Arial", fontsize=9];
}
Figure 1: Logical relationship between theoretical exciton models and methods for calculating binding energy.
Data Presentation
Table 1: Typical Exciton Binding Energies for Various Material Classes
| Material Class | Examples | Typical EB (meV) | Exciton Type | Reference(s) |
| III-V Semiconductors | GaAs, InP | 4 - 10 | Wannier-Mott | [1] |
| II-VI Semiconductors | CdSe, ZnSe | 15 - 20 | Wannier-Mott | [14] |
| Lead-Halide Perovskites | CH3NH3PbI3 | 7 - 30 | Wannier-Mott | [15][16][17] |
| Transition Metal Dichalcogenides (2D) | MoS2, WS2, WSe2 | 300 - 800 | Wannier-Mott | [7][18] |
| Organic Semiconductors | Pentacene, PTCDA | 100 - 1000 | Frenkel | [1][10][19] |
| Carbon Nanotubes | SWCNTs | 300 - 400 | Wannier-Mott | [20] |
Table 2: Comparison of Experimental Techniques for Measuring Exciton Binding Energy
| Technique | Principle | Advantages | Disadvantages |
| Absorption & PL Spectroscopy | Identifies optical gap from excitonic peaks and transport gap from the continuum onset. | Readily available; provides direct optical signature. | Accurate determination of the transport gap can be difficult, especially with strong excitonic features.[21][22] |
| Temperature-Dependent PL | Models the thermal quenching of PL intensity to extract the activation energy for exciton dissociation. | Relatively simple to implement; directly probes thermal stability. | Relies on assumptions about dissociation pathways; can be inaccurate if non-radiative recombination channels dominate.[23] |
| Photoelectron Spectroscopy (UPS/LEIPS) | Directly measures the transport gap (Egtrans = IE - EA) by probing occupied (UPS) and unoccupied (LEIPS) states. | Provides a direct, accurate measurement of the transport gap.[8][24] | Requires specialized ultra-high vacuum (UHV) equipment; surface sensitive.[25][26] |
| Electroabsorption Spectroscopy | Measures changes in absorption under an applied electric field, allowing for precise determination of EB and Eg. | Highly sensitive; can distinguish between excitonic and free-carrier responses.[16][27] | Requires device fabrication; data analysis can be complex (e.g., Franz-Keldysh-Aspnes model).[16] |
| Magneto-absorption Spectroscopy | Observes the energy shifts of excitonic states in a high magnetic field to extrapolate the zero-field binding energy. | Provides a very accurate and direct measurement of EB and reduced mass.[15] | Requires access to high-field magnets; measurements are often performed at cryogenic temperatures. |
Experimental Protocols
Protocol 1: Determination of EB using Temperature-Dependent Photoluminescence (PL)
This method is based on the principle that as temperature increases, excitons gain sufficient thermal energy to dissociate into free carriers, leading to a decrease (quenching) of the excitonic PL intensity.[23]
Methodology:
-
Sample Preparation: Prepare a thin film or bulk crystal of the material of interest on a suitable substrate. Mount the sample in a cryostat capable of precise temperature control (e.g., from 4 K to 300 K).
-
Experimental Setup:
-
Excitation Source: A laser with a photon energy greater than the material's bandgap.
-
Optics: Lenses to focus the laser onto the sample and collect the emitted photoluminescence.
-
Cryostat: To control the sample temperature.
-
Spectrometer: To disperse the collected light.
-
Detector: A sensitive detector, such as a CCD camera or a photomultiplier tube.
-
-
Data Acquisition:
-
Cool the sample to the lowest possible temperature (e.g., 4 K).
-
Record the PL spectrum at a low, constant excitation power.
-
Incrementally increase the temperature, allowing it to stabilize at each step before recording a new spectrum. Repeat this process up to room temperature or until the PL signal is fully quenched.
-
-
Data Analysis (Arrhenius Plot):
-
For each temperature (T), integrate the intensity (I) of the main excitonic emission peak.
-
Plot the natural logarithm of the integrated PL intensity, ln(I), versus the inverse of temperature, 1/(kBT), where kB is the Boltzmann constant.
-
The resulting data is often fit to the following equation: I(T) = I0 / (1 + A * exp(-EB / kBT)) Where I0 is the intensity at T=0 K, A is a proportionality constant, and EB is the activation energy, which is interpreted as the exciton binding energy.
-
In the high-temperature regime, the plot of ln(I) vs. 1/T will be linear, and the slope of this line is equal to -EB/kB.
-
Figure 2: Workflow for determining exciton binding energy via temperature-dependent photoluminescence.
Protocol 2: Determination of EB using Photoelectron and Optical Spectroscopy
This protocol provides a direct measurement of EB by independently determining the transport gap and the optical gap.[8]
Methodology:
-
Transport Gap (Egtrans) Measurement:
-
Techniques: Use a combination of Ultraviolet Photoelectron Spectroscopy (UPS) and Low-Energy Inverse Photoelectron Spectroscopy (LEIPS) in an ultra-high vacuum (UHV) system.[24]
-
UPS: Irradiate the sample with UV photons (e.g., He I source) to eject electrons from the occupied valence states.[28] The kinetic energy of the emitted photoelectrons is measured to determine the energy of the valence band maximum, which corresponds to the Ionization Energy (IE).[25]
-
LEIPS: Bombard the sample with low-energy electrons, which fall into the unoccupied conduction band states, emitting photons.[24] The energy of these photons is measured to determine the energy of the conduction band minimum, which corresponds to the Electron Affinity (EA).[29]
-
Calculation: The transport gap is the difference between the ionization energy and electron affinity: Egtrans = IE - EA .[8]
-
-
Optical Gap (Egoptical) Measurement:
-
Technique: Use standard UV-Visible (UV-Vis) absorption spectroscopy.
-
Procedure: Pass a broadband light source through a thin film of the material and measure the transmitted light as a function of wavelength.
-
Analysis: The absorption spectrum will show distinct peaks corresponding to the creation of excitons. The energy of the lowest-energy absorption peak is taken as the optical gap (Egoptical).[2]
-
-
Exciton Binding Energy Calculation:
-
Calculate the final binding energy using the fundamental relationship: EB = Egtrans - Egoptical
-
Figure 3: Experimental workflow combining photoelectron and optical spectroscopy to determine E_B.
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